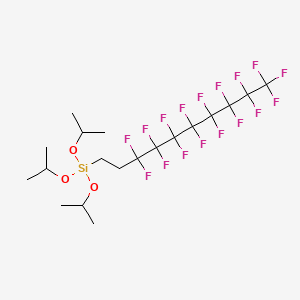

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane

CAS No.: 246234-80-0

Cat. No.: VC2276733

Molecular Formula: C19H25F17O3Si

Molecular Weight: 652.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246234-80-0 |

|---|---|

| Molecular Formula | C19H25F17O3Si |

| Molecular Weight | 652.5 g/mol |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane |

| Standard InChI | InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3 |

| Standard InChI Key | OUVSPPNCAAZLIA-UHFFFAOYSA-N |

| SMILES | CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C |

| Canonical SMILES | CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C |

Introduction

Chemical Identity and Basic Properties

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is identified by the CAS registry number 246234-80-0 and is cataloged in chemical databases such as PubChem with the identifier 23160473 . The compound is known by several synonyms that reflect its chemical structure, including 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane . These alternative names emphasize different structural aspects of the molecule while referring to the same chemical entity.

The molecular formula of this compound is C19H25F17O3Si, which can be alternatively represented as C8F17CH2CH2Si(OCH(CH3)2)3 to better illustrate its structural components . With a molecular weight of 652.5 g/mol, this is a relatively large molecule compared to many other organosilicon compounds . The substantial molecular weight is primarily due to the presence of 17 fluorine atoms in the perfluorinated alkyl chain portion of the molecule.

Structural Characteristics

The structure of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane consists of three key components:

-

A perfluorinated octyl chain (C8F17) that provides the fluorinated functionality

-

An ethylene bridge (CH2CH2) connecting the fluorinated chain to the silicon atom

-

A silicon center bonded to three isopropoxy groups (OCH(CH3)2)3

The perfluorinated chain imparts unique surface properties, while the triisopropoxysilane group serves as the reactive portion of the molecule that can undergo chemical transformations for surface bonding and modification purposes. The ethylene bridge serves as a spacer between these two functional regions of the molecule.

Physical and Chemical Properties

The available data on (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane provides limited specific information about its physical properties. The following table summarizes the known properties of the compound:

Related Fluorinated Silanes and Comparative Analysis

While specific information about (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is somewhat limited in the available data, examining related compounds provides valuable context for understanding its potential properties and applications.

Structural Analogs

Several structurally related fluorinated silanes appear in the literature, including:

-

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane, which has methoxy groups instead of isopropoxy groups

-

Heptadecafluorodecyltrimethoxysilane, which has a similar fluorinated chain but different silicon functionality

-

Tridecafluoro-1,1,2,2-tetrahydrooctyl trimethoxysilane, which has a shorter fluorinated chain

-

Heptadecafluorodecyl triethoxysilane, which has ethoxy groups instead of isopropoxy groups

These compounds share the fundamental structure of a fluorinated alkyl chain connected to a silicon atom with alkoxy groups, but they differ in the specific length of the fluorinated chain or the nature of the alkoxy functionalities. These structural variations can significantly affect the compounds' reactivity, surface-modifying properties, and application characteristics.

Functional Differences Between Alkoxy Groups

The primary functional difference between (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane and related compounds like (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane lies in the alkoxy groups attached to silicon. The isopropoxy groups in the target compound are larger and more sterically hindered than methoxy or ethoxy groups found in similar compounds. This structural difference can affect several properties:

These differences may make (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane particularly suitable for applications requiring controlled reactivity or specific surface bonding characteristics.

Chemical Reactivity and Functional Behavior

Understanding the reactivity of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is crucial for determining its applications and handling requirements. While specific reactivity data for this exact compound is limited in the provided information, inferences can be made based on the chemical structure and related compounds.

Silane Functionality

The triisopropoxysilane functional group is the reactive center of the molecule. According to information about similar polyfluorinated trialkoxysilanes, these compounds can function as crosslinkers in coating formulations . The alkoxy groups can undergo hydrolysis reactions, forming silanol intermediates that can subsequently condense with hydroxyl groups on target surfaces or with other silanol groups to form siloxane networks.

In patent literature related to hydrophobic silicone coatings, it is noted that polyfluorinated trialkoxysilanes can form UV-resistant siloxane bonds . This suggests that (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane may also form robust, UV-resistant bonds when incorporated into similar coating systems.

Fluorinated Chain Properties

The heptadecafluorodecyl group imparts distinctive properties to the compound. Highly fluorinated chains are known for their hydrophobic and oleophobic characteristics, as well as their chemical stability. The patent information indicates that increasing fluorine concentration in coating films can enhance hydrophobicity . This suggests that the extensive fluorination in (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane likely contributes significantly to its surface-modifying capabilities.

Applications in Material Science and Surface Modification

Based on its chemical structure and the applications of related compounds, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane likely finds use in several specialized applications in materials science and surface chemistry.

Hydrophobic Surface Coatings

Formulation and Processing Considerations

The effective use of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane in various applications requires consideration of formulation and processing factors. While specific information for this compound is limited, patent literature about related compounds provides some insights.

Catalysis and Curing

According to the patent information, polyfluorinated trialkoxysilanes can be used with various catalysts to promote curing reactions . Catalysts mentioned include organometallic compounds containing tin or bismuth bonded to aliphatic carboxylic acids or alkoxy groups. Specific examples include titanium IV butoxide, dibutyl tin dilaurate, and bismuth neodecanoate . These catalysts typically comprise 0.01 to 3% of the total weight of silanes in a formulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume